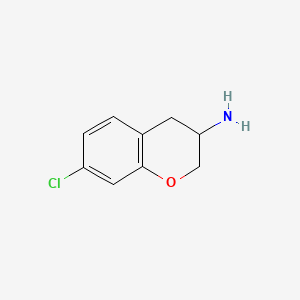

7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine

Description

Significance of the Benzopyran Core in Synthetic Chemistry and Biological Studies

The benzopyran core, a bicyclic structure formed by the fusion of a benzene (B151609) ring and a pyran ring, is a fundamental scaffold in organic chemistry. algoreducation.comstudysmarter.co.uk This structural motif is present in a vast array of natural products, including flavonoids, isoflavonoids, and coumarins, which are known for their significant biological activities. derpharmachemica.comnih.gov In medicinal chemistry, the benzopyran ring system is considered a "privileged scaffold" because its derivatives can interact with a wide range of cellular targets, leading to diverse pharmacological effects. ijbpas.comnih.gov

The versatility of the benzopyran core has made it a focal point for synthetic chemists. Methodologies such as the Pechmann condensation and Fries rearrangement are classic strategies for constructing benzopyran-based molecules. algoreducation.com The stability and reactivity of the benzopyran structure make it a valuable intermediate in the synthesis of more complex molecules. algoreducation.com

Biologically, benzopyran derivatives have been investigated for a wide spectrum of therapeutic applications. chemrxiv.org Research has demonstrated their potential as anticancer, anti-inflammatory, antimicrobial, antioxidant, anti-HIV, and anticoagulant agents. algoreducation.comijbpas.comnih.govfrontiersin.org For instance, Warfarin, an anticoagulant, and Cromoglic acid, used for treating asthma, are well-known drugs containing a benzopyran core. nih.gov The extensive research into benzopyran compounds isolated from natural sources, such as marine fungi, continues to reveal novel structures with potent bioactivities, highlighting their potential as lead compounds in drug development. nih.govfrontiersin.org

Table 1: Examples of Biological Activities of Benzopyran Derivatives

| Biological Activity | References |

| Anticancer / Antitumor | algoreducation.comijbpas.comnih.govfrontiersin.org |

| Anti-inflammatory | algoreducation.comderpharmachemica.comijbpas.comnih.govfrontiersin.org |

| Antimicrobial / Antibacterial | algoreducation.comderpharmachemica.comijbpas.com |

| Antiviral / Anti-HIV | algoreducation.comijbpas.comtaylorandfrancis.com |

| Antioxidant | nih.govfrontiersin.orgtaylorandfrancis.com |

| Anticoagulant | algoreducation.comijbpas.comnih.govtaylorandfrancis.com |

| Neuroprotective | ijbpas.comtaylorandfrancis.com |

Overview of 3,4-Dihydro-2H-1-benzopyran Derivatives

Within the broader benzopyran family, the 3,4-dihydro-2H-1-benzopyran, also known as chroman, represents a significant subclass. derpharmachemica.comnist.gov The saturation of the pyran ring in the chroman structure imparts a three-dimensional conformation that is often crucial for specific biological interactions. These derivatives serve as important intermediates in the synthesis of pharmaceuticals and other biologically active molecules. researchgate.netgoogle.com

The synthesis of 3,4-dihydro-2H-1-benzopyran derivatives has been an active area of research, with various methods developed for their construction and functionalization. nih.gov For example, 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid compounds are key intermediates in the synthesis of drugs like the antihypertensive nebivolol. google.com Furthermore, studies on series of these derivatives have led to the discovery of potent therapeutic agents, such as leukotriene antagonists, which are important in treating inflammatory conditions. nih.gov The ability to introduce various substituents onto the chroman scaffold allows for the fine-tuning of their pharmacological properties.

Specific Focus on 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine: Research Context

The specific compound, this compound, is a functionalized chroman derivative. It features a chlorine atom at the 7-position of the benzene ring and an amine group at the 3-position of the dihydropyran ring. While extensive, peer-reviewed research dedicated solely to this exact molecule is not widely available in public literature, its structure places it within a class of compounds of significant interest to medicinal chemists.

The research context for this compound can be inferred from studies on closely related analogues. For instance, research on various 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives has shown that compounds from this class can exhibit high affinity for serotoninergic receptors, such as 5-HT1A and 5-HT7, suggesting potential applications in neuroscience. researchgate.net Similarly, other substituted 3-amino-3,4-dihydro-2H-1-benzopyran derivatives have been evaluated for their affinity at 5-HT1A, 5-HT2A, and dopamine (B1211576) D2 receptors. nih.gov

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₀ClNO |

| Molecular Weight | 183.63 g/mol |

| Core Structure | 3,4-Dihydro-2H-1-benzopyran (Chroman) |

| Substituents | 7-Chloro, 3-Amino |

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-3,4-dihydro-2H-chromen-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-2,4,8H,3,5,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFCGCBIKHFWQOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=C1C=CC(=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201256573 | |

| Record name | 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72358-45-3 | |

| Record name | 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72358-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-3,4-dihydro-2H-1-benzopyran-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Chloro 3,4 Dihydro 2h 1 Benzopyran 3 Amine

Retrosynthetic Analysis of the 3,4-Dihydro-2H-1-benzopyran-3-amine Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For the 3,4-dihydro-2H-1-benzopyran-3-amine scaffold, the analysis begins by identifying the key functional groups and bonds that can be strategically disconnected.

A primary disconnection is the carbon-nitrogen bond at the C3 position. This is a common disconnection for amines, often leading back to a carbonyl precursor (a ketone at C3) via reductive amination or to an electrophilic site at C3 that can be attacked by an amine or an amine surrogate. youtube.comyoutube.com This disconnection suggests that the amine group can be introduced late in the synthesis.

Further deconstruction of the benzopyran ring itself involves two main disconnections:

Cleavage of the ether bond (C-O bond): This is a logical step, leading back to a substituted phenol (B47542) and a three-carbon side chain. This approach simplifies the molecule into two key fragments: a substituted phenol and a C3 synthon.

Disconnection of a C-C bond in the pyran ring: This could involve breaking the C2-C3 or C3-C4 bond, which might correspond to reactions like a Michael addition or an aldol-type condensation to form the ring.

Considering the target molecule, 7-chloro-3,4-dihydro-2H-1-benzopyran-3-amine, the retrosynthetic pathway can be envisioned as follows: The target molecule can be derived from a C3-functionalized precursor, such as a 3-azido or 3-nitro derivative, which in turn could be synthesized from a corresponding alcohol or halide. This C3-functionalized chromane (B1220400) could be formed from a 7-chloro-chroman-3-one. The chroman-3-one (B94795) itself can be synthesized from a 4-chlorophenol (B41353) derivative through reactions that build the heterocyclic ring, such as an intramolecular cyclization. This multi-step process highlights the key transformations required: formation of the benzopyran core, introduction of the chloro substituent, and functionalization at the C3 position with an amine group.

Classical and Modern Synthetic Approaches to the Benzopyran Core

The construction of the dihydrobenzopyran (also known as chroman) ring system is a cornerstone of this synthesis. Numerous methods, both classical and modern, have been developed for this purpose.

The formation of the dihydrobenzopyran ring typically involves an intramolecular cyclization reaction. The choice of reaction depends on the available starting materials and the desired substitution pattern.

Palladium-Catalyzed Cyclization: Arylpalladium intermediates can be used to facilitate 5-exo and 6-endo cyclizations of alkynols, providing a versatile route to oxygen-containing heterocycles like dihydrobenzopyrans. organic-chemistry.org

Hetero-Diels-Alder Reaction: Asymmetric hetero-Diels-Alder reactions, often catalyzed by copper(II)-bis(oxazoline) complexes, can construct the dihydropyran ring with high enantioselectivity. organic-chemistry.org This method is particularly useful for creating chiral centers in the ring.

Intramolecular Allylation: An asymmetric indium-mediated intramolecular cyclization of chiral hydrazones has been shown to produce chromanes with excellent diastereoselectivity. nih.gov This method is effective for substrates with both electron-donating and electron-withdrawing groups on the aromatic ring. nih.gov

| Method | Key Features | Catalyst/Reagent | Stereocontrol |

|---|---|---|---|

| Palladium-Catalyzed Cyclization | Versatile for alkynols. | Palladium complexes | Can be made enantioselective with chiral ligands. |

| Hetero-Diels-Alder | Forms the ring in a single step with high stereocontrol. | Copper(II)-bis(oxazoline) | High enantioselectivity. |

| Intramolecular Indium-Mediated Allylation | Excellent diastereoselectivity for chiral hydrazones. | Indium | High diastereoselectivity. nih.gov |

The introduction of a chlorine atom at the C7 position of the benzopyran ring is a crucial step. The timing of this halogenation can be either before or after the formation of the heterocyclic ring.

Electrophilic aromatic halogenation is a standard method for introducing halogens onto an aromatic ring. wikipedia.orgyoutube.com For the benzopyran system, the ether oxygen at position 1 is an ortho-, para-directing group. Therefore, direct chlorination of the unsubstituted 3,4-dihydro-2H-1-benzopyran would likely lead to a mixture of products, with substitution occurring at the C6 and C8 positions.

To achieve selective chlorination at the C7 position, one must start with a precursor that directs the electrophile to this position. A common strategy is to use a starting material that already contains the chlorine atom in the desired position, such as 4-chlorophenol or a derivative. Alternatively, blocking groups can be employed to prevent reaction at the more activated C6 and C8 positions, although this adds extra steps to the synthesis.

The use of a Lewis acid catalyst, such as AlCl₃ or FeCl₃, is typically required to activate the chlorine molecule (Cl₂) for electrophilic attack on the aromatic ring. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds through the formation of a highly electrophilic complex that is then attacked by the electron-rich benzene (B151609) ring. wikipedia.orgmasterorganicchemistry.com

Introducing an amine group at the C3 position of the dihydrobenzopyran ring can be achieved through several synthetic routes. nih.govnih.gov A common intermediate for these transformations is the corresponding 3-keto derivative (a chroman-3-one), which can be synthesized via various cyclization strategies.

From the chroman-3-one, the amine can be introduced via several methods:

Reductive Amination: The ketone can be reacted with ammonia (B1221849) or a primary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the C3-amino group directly.

Conversion to an Oxime: The ketone can be converted to an oxime by reaction with hydroxylamine. Subsequent reduction of the oxime (e.g., with lithium aluminum hydride or catalytic hydrogenation) yields the primary amine.

From a 3-Hydroxy Precursor: A 3-hydroxychromane can be converted into a good leaving group (e.g., a tosylate or mesylate) and then displaced with an azide (B81097) anion (from sodium azide). Reduction of the resulting 3-azidochromane (e.g., by catalytic hydrogenation or with triphenylphosphine/water) affords the 3-aminochromane.

Enantioselective Synthesis of this compound

The C3 position of this compound is a stereocenter, meaning the compound can exist as two enantiomers. For many pharmaceutical applications, it is necessary to synthesize a single enantiomer.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereochemistry has been established, the auxiliary can be removed. wikipedia.org

For the synthesis of enantiomerically pure this compound, a chiral auxiliary could be used to direct the formation of the stereocenter at C3. One potential strategy involves the use of a chiral auxiliary, such as pseudoephedrine or pseudoephenamine, to direct the asymmetric alkylation of a precursor molecule. nih.govharvard.edu

In this approach, a carboxylic acid precursor to the C2-C3 fragment of the pyran ring could be coupled to a chiral auxiliary to form a chiral amide. Deprotonation of the α-carbon (which will become C3) followed by reaction with a suitable electrophile (related to the C4 part of the ring) would proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary. Subsequent cyclization and removal of the auxiliary would yield an enantiomerically enriched chromane derivative, which could then be converted to the final amine product.

Another approach involves the asymmetric intramolecular indium-mediated cyclization of a chiral hydrazone, which has been shown to produce chromanes with excellent diastereoselectivity. nih.gov The chiral auxiliary is incorporated into the hydrazone, directs the cyclization, and can be subsequently cleaved to reveal the chiral amine. nih.gov

| Chiral Auxiliary | Typical Application | Key Features |

|---|---|---|

| Evans' Oxazolidinones | Asymmetric aldol (B89426) reactions, alkylations | Provides high diastereoselectivity, easily removed by hydrolysis or reduction. wikipedia.org |

| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation of enolates | Forms crystalline derivatives, high diastereoselectivity, auxiliary can be cleaved to give various functional groups. nih.govharvard.edu |

| SAMP/RAMP Hydrazones | Asymmetric alkylation of aldehydes and ketones | Reliable and predictable stereochemical outcome. |

Asymmetric Catalysis for Stereocontrol

Achieving stereocontrol in the synthesis of this compound is paramount for accessing its individual enantiomers. Asymmetric catalysis offers the most direct and efficient route to enantiomerically enriched amines by creating the desired stereocenter in a selective manner. A prominent strategy for this class of compounds is the asymmetric reductive amination of the corresponding prochiral ketone, 7-chloro-2H-1-benzopyran-3(4H)-one.

One of the most effective modern methods for this transformation involves biocatalysis, specifically using imine reductases (IREDs). nih.gov These enzymes catalyze the enantioselective reduction of an imine intermediate, which is formed in situ from the ketone and an amine source (e.g., ammonia or an ammonia equivalent). nih.gov The process is highly valued for its exceptional selectivity and operation under mild, environmentally benign conditions. nih.gov

The general biocatalytic approach would involve the following reaction:

Step 1: Imine Formation (in situ): 7-chloro-2H-1-benzopyran-3(4H)-one reacts with an amine source, such as ammonia, to form a prochiral imine intermediate.

Step 2: Enantioselective Reduction: An imine reductase, in the presence of a cofactor like NADPH (nicotinamide adenine (B156593) dinucleotide phosphate), reduces the C=N double bond to stereoselectively form either the (R)- or (S)-enantiomer of this compound. The choice of IRED is crucial, as different enzymes from metagenomic libraries can provide access to either enantiomer, a concept known as enantiocomplementarity. nih.gov

Research on various substituted 3-chromanones has demonstrated that IREDs can produce the corresponding 3-aminochroman derivatives with high yields and excellent enantiomeric excess (ee). nih.gov

Table 1: Illustrative Results for Asymmetric Reductive Amination using Imine Reductases (IREDs) Note: This data is representative of results for analogous 3-aminochromans as specific data for the 7-chloro derivative is not available in the cited literature.

| Entry | Ketone Precursor | Biocatalyst | Enantiomer | Conversion (%) | Enantiomeric Excess (ee %) |

| 1 | 7-chloro-2H-1-benzopyran-3(4H)-one | IRED-A | (R) | >95 | >99 |

| 2 | 7-chloro-2H-1-benzopyran-3(4H)-one | IRED-B | (S) | >95 | >99 |

Resolution Techniques for Enantiomer Separation

When a stereoselective synthesis is not employed, this compound is produced as a racemic mixture (an equal mixture of both enantiomers). In such cases, resolution techniques are required to separate the enantiomers.

A powerful and widely used method for both analytical and preparative-scale separation of enantiomers is chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. These differential interactions cause one enantiomer to be retained longer on the column than the other, allowing for their separation.

For the resolution of racemic this compound, a suitable CSP would be selected based on the structural features of the molecule. For analogous chiral heterocyclic compounds, polysaccharide-based or Pirkle-type "brush" CSPs have proven effective. For instance, a "mixed" (π-donor/π-acceptor) type CSP derived from (R)-N-(3,5-dinitrobenzoyl)allylglycine has been successfully used for the HPLC resolution of a structurally related benzothiadiazine derivative. google.com This type of CSP could be applicable for resolving the target amine due to its ability to engage in π-π interactions, hydrogen bonding, and dipole-dipole interactions.

The process would involve:

Dissolving the racemic amine in a suitable mobile phase (e.g., a mixture of hexane (B92381) and isopropanol).

Injecting the solution onto an HPLC system equipped with a chiral column.

Eluting the enantiomers, which will separate into two distinct peaks detected by a UV detector.

Collecting the fractions corresponding to each peak to obtain the isolated enantiomers.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more environmentally friendly by adopting several strategies, particularly within the context of reductive amination.

Use of Greener Solvents: Traditional organic solvents can be replaced with more benign alternatives. For instance, reductive aminations can be performed in greener solvents like ethanol (B145695) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) instead of chlorinated solvents. rsc.org

Catalyst Selection: The use of non-noble metal catalysts is a key green chemistry goal. Research has shown that catalysts based on cobalt nanoparticles can be highly active and selective for reductive aminations under mild conditions (e.g., 60 °C and 4 bar H₂), offering an alternative to precious metal catalysts like palladium or platinum. rsc.org Catalytic hydrogenation itself is considered a green reduction method as it typically produces only water as a byproduct.

Atom Economy: One-pot reactions, such as direct reductive amination, improve atom economy and process efficiency by reducing the number of intermediate isolation and purification steps. wikipedia.org This minimizes solvent usage and waste generation. wikipedia.org

Safer Reagents: The choice of reducing agent is critical. While sodium cyanoborohydride (NaBH₃CN) is effective, it can generate toxic cyanide byproducts. masterorganicchemistry.com Greener alternatives like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or amine-borane complexes are often preferred. masterorganicchemistry.combohrium.com Recent developments have even established green synthesis protocols for amine-boranes using water to activate sodium borohydride (B1222165) in ethyl acetate, avoiding less desirable solvents like tetrahydrofuran (B95107) (THF). bohrium.comprf.org

Table 2: Green Chemistry Metrics for Different Reductive Amination Approaches

| Approach | Solvent | Catalyst/Reagent | Green Advantages |

| Biocatalytic | Water/Buffer | Imine Reductase | Biodegradable catalyst, mild aqueous conditions, high selectivity. nih.gov |

| Catalytic Hydrogenation | Ethanol | Co@C (Cobalt) | Use of non-noble metal, green solvent, high atom economy. rsc.org |

| Hydride Reduction | Ethyl Acetate | NaBH(OAc)₃ | Avoids cyanide waste, can be performed in a greener solvent. masterorganicchemistry.com |

Comparative Analysis of Synthetic Routes: Efficiency and Yield

The choice of a synthetic route for this compound depends on the desired outcome, specifically whether a racemic mixture or a single enantiomer is the target, as well as considerations of cost, scalability, and environmental impact.

Route 1: Asymmetric Reductive Amination (Biocatalytic)

Efficiency: This is a highly efficient one-pot synthesis that directly produces the desired enantiomer. It avoids the 50% theoretical yield loss associated with classical resolution.

Yield: Conversions are typically very high, often exceeding 95%, with enantiomeric excess values greater than 99%. nih.gov

Advantages: Exceptional stereoselectivity, mild reaction conditions, and strong green chemistry profile.

Disadvantages: Requires screening for a suitable enzyme and access to biocatalysis equipment.

Route 2: Racemic Synthesis followed by Chiral HPLC Resolution

Efficiency: This is a two-stage process. The initial synthesis of the racemate via a standard reductive amination (e.g., using NaBH₄) can be high-yielding. However, the subsequent resolution step is inherently inefficient as the maximum yield for a single enantiomer is 50%. The unwanted enantiomer is either discarded or requires a separate racemization process to be recycled.

Advantages: Utilizes conventional and widely accessible chemical methods and equipment.

Comparative Summary:

| Feature | Route 1: Asymmetric Catalysis | Route 2: Racemic Synthesis + Resolution |

| Stereocontrol | Excellent (>99% ee) nih.gov | N/A (Separation) |

| Theoretical Max. Yield | ~100% | 50% |

| Number of Steps | One (for amine synthesis) | Two (synthesis + separation) |

| Atom Economy | High | Low |

| Scalability | Good (fermentation/bioreactors) | Challenging (preparative HPLC) |

| Green Profile | Excellent | Poor to Moderate |

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques for 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine

Spectroscopic analysis is fundamental to the characterization of this compound, confirming its covalent structure and providing details about its electronic and vibrational states.

While specific experimental spectra for this compound are not widely published, the expected ¹H and ¹³C NMR spectral features can be predicted based on its molecular structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The three protons on the benzene (B151609) ring should appear in the aromatic region (typically δ 6.5-8.0 ppm), with their specific chemical shifts and coupling patterns determined by the chloro and ether substituents. The aliphatic portion of the molecule would produce more complex signals corresponding to the protons at positions C2, C3, and C4. The two protons at C2 (a methylene (B1212753) group adjacent to the ether oxygen) would likely appear as a multiplet. The single proton at C3, being attached to the same carbon as the amine group, would also be a multiplet. The two protons at C4, forming a methylene group adjacent to the aromatic ring, would similarly result in a multiplet. The amine (NH₂) protons may appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum is predicted to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. Six of these signals would be in the aromatic region (δ 110-160 ppm), representing the carbons of the benzene ring. The remaining three signals in the aliphatic region (δ 20-80 ppm) would correspond to carbons C2, C3, and C4 of the dihydropyran ring. The chemical shifts would be influenced by the attached functional groups; for instance, C4a and C8a would be shifted due to the ether linkage and aromaticity, while C7 would be affected by the chlorine atom.

Infrared spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands.

Key among these are the N-H stretching vibrations from the primary amine group, which typically appear as two distinct bands in the 3300-3500 cm⁻¹ region for primary amines. spectroscopyonline.com Other significant absorptions would include C-H stretches from the aromatic ring (above 3000 cm⁻¹) and the aliphatic CH₂ groups (below 3000 cm⁻¹). The C-O-C stretching of the ether within the benzopyran ring would likely produce a strong band in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range. The C-Cl stretch typically appears in the fingerprint region, between 600 and 800 cm⁻¹. youtube.com

Table 1: Predicted Infrared (IR) Spectroscopy Data

Click to view data

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |

| Primary Amine | N-H Scissor Bend | 1590 - 1650 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aliphatic Groups | C-H Stretch | 2850 - 2960 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Ether | C-O-C Stretch | 1200 - 1300 |

| Chloroalkane | C-Cl Stretch | 600 - 800 |

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. For this compound, the monoisotopic mass is 183.04509 Da. uni.lu High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass.

The presence of a chlorine atom would be evident from the isotopic pattern of the molecular ion peak (M⁺), with a characteristic M+2 peak having approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Predicted data for various adducts of the molecule have been calculated. uni.lu

Table 2: Predicted Mass Spectrometry (MS) Data

Click to view data

| Adduct | m/z (Predicted) |

| [M]⁺ | 183.04454 |

| [M+H]⁺ | 184.05237 |

| [M+Na]⁺ | 206.03431 |

| [M-H]⁻ | 182.03781 |

UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to be dominated by absorptions from the substituted benzene ring. Aromatic systems typically exhibit strong π → π* transitions. bas.bg The presence of the chlorine atom and the oxygen of the ether ring, both having non-bonding electrons, may also give rise to n → π* transitions. These substituents act as auxochromes, which can shift the absorption maxima to longer wavelengths (a bathochromic shift) and increase the absorption intensity.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Although a specific crystal structure for this compound is not publicly documented, X-ray crystallography remains the definitive method for determining the absolute configuration and solid-state structure of a chiral compound. nih.gov This technique would provide precise data on bond lengths, bond angles, and torsion angles.

For this molecule, which contains a chiral center at the C3 position, X-ray analysis of a single crystal would unambiguously establish its R or S configuration. Furthermore, it would reveal the packing of molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonds involving the amine group, which are crucial for the stability of the solid-state structure. mdpi.com Studies on similar heterocyclic systems have demonstrated the power of this technique in elucidating detailed three-dimensional molecular architecture. researchgate.net

Conformational Analysis of the Dihydrobenzopyran Ring System

The dihydrobenzopyran ring is not planar and can adopt several conformations. For the parent compound, chroman, the dihydropyran ring typically exists in a half-chair or sofa conformation. The fusion of the benzene ring restricts the conformational flexibility compared to a simple tetrahydropyran (B127337) ring.

In this compound, the dihydropyran ring is expected to adopt a similar puckered conformation. The amine substituent at the C3 position can exist in either a pseudo-axial or a pseudo-equatorial orientation. The relative stability of these conformers is determined by steric and electronic factors. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. beilstein-journals.orgnih.gov Therefore, it is likely that the conformer with the C3-amine group in the pseudo-equatorial position is the more stable and thus more populated form in solution. Computational studies and solution-state NMR experiments, such as Nuclear Overhauser Effect (NOE) measurements, would be required to confirm the preferred conformation and the energetic barrier between different conformers.

Computational Chemistry and Molecular Modeling Studies

Computational studies are instrumental in predicting the most stable conformations of a molecule. These studies typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to determine the potential energy surface and identify low-energy conformers. Key parameters that would be investigated include:

Energy Minima: Identification of the global and local energy minima would reveal the most probable conformations in a given environment.

Molecular Properties: Calculation of properties such as electrostatic potential surfaces and molecular orbitals would provide insights into its reactivity and potential intermolecular interactions.

Without specific published research on this compound, it is not possible to present a data table of its computed conformational energies or other molecular properties.

Experimental Validation of Preferred Conformations

Experimental techniques are crucial for validating the conformations predicted by computational models. The primary methods for such validation include:

X-ray Crystallography: This technique provides the most definitive information about the solid-state conformation of a molecule. An X-ray crystal structure of this compound would precisely determine bond lengths, bond angles, and the conformation of the dihydropyran ring and its substituents in the crystalline state. A search of crystallographic databases did not yield a structure for this specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution, molecules are often conformationally flexible. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy and the measurement of coupling constants, can provide information about the time-averaged conformation and the dynamics of conformational exchange. Such studies would be essential to understand the behavior of this compound in a biologically relevant environment. However, no specific NMR conformational studies for this compound have been reported in the literature.

Chemical Reactivity and Derivative Synthesis

Reactivity of the Amine Functionality

The primary amine group at the 3-position of the chroman ring is a versatile functional handle for various synthetic modifications, including acylation, sulfonylation, alkylation, and condensation reactions.

Acylation and Sulfonylation Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily reacting with electrophilic acylating and sulfonylating agents.

Acylation Reactions: Treatment of 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine with acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., triethylamine (B128534) or pyridine) affords the corresponding N-acylated derivatives. These reactions are typically high-yielding and proceed under mild conditions. For instance, reaction with acetyl chloride would yield N-(7-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)acetamide.

| Reactant | Acylating Agent | Base | Solvent | Product |

| This compound | Acetyl chloride | Triethylamine | Dichloromethane | N-(7-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)acetamide |

| This compound | Benzoyl chloride | Pyridine | Chloroform | N-(7-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)benzamide |

Sulfonylation Reactions: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride), in the presence of a base, leads to the formation of stable sulfonamides. These derivatives are often crystalline solids and are useful for characterization and further synthetic manipulations. The product of the reaction with tosyl chloride would be N-(7-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)-4-methylbenzenesulfonamide.

| Reactant | Sulfonylating Agent | Base | Solvent | Product |

| This compound | p-Toluenesulfonyl chloride | Pyridine | Dichloromethane | N-(7-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)-4-methylbenzenesulfonamide |

| This compound | Methanesulfonyl chloride | DIPEA | Tetrahydrofuran (B95107) | N-(7-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)methanesulfonamide |

Reductive Amination and Alkylation

Reductive Amination: The primary amine can be converted to secondary or tertiary amines via reductive amination. libretexts.orgmdma.chorganicreactions.orgorganic-chemistry.orglibretexts.org This two-step process involves the initial formation of an imine or enamine by reacting the amine with a carbonyl compound (aldehyde or ketone), followed by in-situ reduction. libretexts.orgmdma.chorganicreactions.orgorganic-chemistry.orglibretexts.org Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.org For example, reaction with acetone (B3395972) followed by reduction would yield N-isopropyl-7-chloro-3,4-dihydro-2H-1-benzopyran-3-amine.

| Reactant | Carbonyl Compound | Reducing Agent | Solvent | Product |

| This compound | Acetone | Sodium borohydride | Methanol | N-isopropyl-7-chloro-3,4-dihydro-2H-1-benzopyran-3-amine |

| This compound | Benzaldehyde | Sodium triacetoxyborohydride | 1,2-Dichloroethane | N-benzyl-7-chloro-3,4-dihydro-2H-1-benzopyran-3-amine |

Alkylation: Direct alkylation of the amine with alkyl halides can lead to a mixture of mono- and di-alkylated products. Controlling the stoichiometry and reaction conditions is crucial to achieve selective mono-alkylation. The use of a bulky base and a less reactive alkylating agent can favor the formation of the secondary amine.

Formation of Schiff Bases and Imines

The primary amine readily condenses with aldehydes and ketones to form Schiff bases or imines. scispace.comekb.egnih.govnih.gov This reversible reaction, often catalyzed by acid or base, involves the formation of a carbinolamine intermediate followed by dehydration. scispace.com The resulting imine can be isolated or used in situ for further reactions, such as reduction to a secondary amine (as in reductive amination) or reaction with nucleophiles.

| Reactant | Carbonyl Compound | Catalyst (optional) | Solvent | Product (Schiff Base) |

| This compound | Benzaldehyde | Acetic acid | Ethanol (B145695) | (E)-N-benzylidene-7-chloro-3,4-dihydro-2H-1-benzopyran-3-amine |

| This compound | Cyclohexanone | p-Toluenesulfonic acid | Toluene | N-(cyclohexylidene)-7-chloro-3,4-dihydro-2H-1-benzopyran-3-amine |

Transformations of the Benzopyran Core

The benzopyran ring system, featuring a chlorine substituent and a dihydropyran ring, offers sites for aromatic substitution as well as reactions on the heterocyclic portion.

Halogen Reactivity and Nucleophilic Aromatic Substitution

The chlorine atom at the 7-position of the benzopyran ring is generally unreactive towards nucleophilic aromatic substitution (SNAr) under standard conditions. This is because the benzene (B151609) ring is not activated by strongly electron-withdrawing groups ortho or para to the halogen. youtube.comnih.govyoutube.comyoutube.comrsc.org However, under forcing conditions, such as high temperatures, high pressures, and in the presence of a strong nucleophile and a suitable catalyst (e.g., copper or palladium complexes), displacement of the chloride may be possible. The success of such reactions is highly dependent on the specific nucleophile and reaction conditions employed.

Potential nucleophiles for this transformation could include ammonia (B1221849), amines, alkoxides, or thiolates. The introduction of a directing group or the use of modern cross-coupling methodologies could provide alternative strategies to functionalize the 7-position.

Oxidation and Reduction Pathways of the Heterocycle

The dihydropyran ring of the benzopyran core can undergo oxidation and reduction reactions, leading to modifications of the heterocyclic structure.

Oxidation: The benzylic C-4 position is susceptible to oxidation. Depending on the oxidant and reaction conditions, this can lead to the formation of a chroman-4-one derivative. Strong oxidizing agents might lead to ring-opening or further degradation of the molecule. Selective oxidation of the dihydropyran ring without affecting the amine functionality would require careful choice of reagents and protective group strategies for the amine.

Reduction: The benzopyran ring is generally stable to typical reducing conditions used for functional group transformations elsewhere in the molecule (e.g., reduction of an imine). Catalytic hydrogenation under harsh conditions (high pressure and temperature) could potentially lead to the saturation of the benzene ring, though this is a challenging transformation. More commonly, reductions on derivatives of this scaffold would target other functional groups introduced onto the molecule.

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of this compound is substituted with two groups that influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions: the chloro group at position 7 and the ether oxygen of the pyran ring. masterorganicchemistry.com

Directing Effects : The ether oxygen is an activating group and directs incoming electrophiles to the ortho and para positions (C5 and C7). The chlorine atom is a deactivating group but also directs ortho and para (C6 and C8). msu.edu

Regioselectivity : The activating effect of the ether oxygen is generally stronger than the deactivating effect of the chlorine. The directing effects of the two substituents are reinforcing towards position 5 (ortho to the oxygen) and position 8 (para to the chlorine). Attack at C5 is strongly favored due to activation from the powerful ether oxygen donor. Attack at C7 is blocked. Therefore, electrophilic substitution is expected to occur predominantly at the C5 position, and to a lesser extent, at the C8 position.

Common EAS reactions can be applied to introduce a variety of functional groups onto the aromatic ring. The expected major products from these reactions are summarized in the table below.

| Reaction Type | Reagents | Expected Major Product (Substitution at C5) |

| Nitration | HNO₃, H₂SO₄ | 7-Chloro-5-nitro-3,4-dihydro-2H-1-benzopyran-3-amine |

| Halogenation | Br₂, FeBr₃ | 5-Bromo-7-chloro-3,4-dihydro-2H-1-benzopyran-3-amine |

| Sulfonation | Fuming H₂SO₄ | 7-Chloro-3-amino-3,4-dihydro-2H-1-benzopyran-5-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(7-Chloro-3-amino-3,4-dihydro-2H-1-benzopyran-5-yl)alkan-1-one |

Note: The primary amine at C3 would likely need to be protected (e.g., as an amide) before carrying out many EAS reactions to prevent side reactions.

Design and Synthesis of Novel Analogs and Derivatives

The this compound scaffold serves as a valuable starting point for the design and synthesis of diverse analogs. Modifications can be systematically introduced at the amine substituent, the halogen, the aromatic ring, and the heterocyclic system itself.

Modification at the Amine Substituent

The primary amine at the C3 position is a highly reactive and versatile handle for introducing a wide array of substituents. This functional group can be readily modified through several standard organic reactions to generate secondary amines, tertiary amines, amides, and sulfonamides. nih.gov Such modifications are crucial for exploring structure-activity relationships in medicinal chemistry.

Key synthetic strategies include:

Reductive Amination : This two-step, one-pot procedure involves the condensation of the primary amine with an aldehyde or ketone to form a Schiff base, which is then reduced in situ with an agent like sodium triacetoxyborohydride to yield N-substituted derivatives. nih.gov

N-Alkylation/N-Arylation : Direct reaction with alkyl or aryl halides can produce secondary and tertiary amines.

Acylation and Sulfonylation : Reaction with acid chlorides or sulfonyl chlorides in the presence of a base yields stable amide and sulfonamide derivatives, respectively.

The table below outlines common modifications at the C3-amine.

| Modification Type | Reagent Class | Resulting Functional Group |

| N-Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone (RCHO/RCOR') | Secondary/Tertiary Amine |

| N-Acylation | Acid Chloride (RCOCl) | Amide |

| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Sulfonamide |

Variations on the Halogen Position and Nature

The identity and position of the halogen atom on the benzene ring can significantly influence the physicochemical and pharmacological properties of the molecule. mdpi.com While the parent compound contains a chlorine atom at C7, analogs with other halogens (fluorine, bromine, iodine) or with the halogen at a different position (e.g., C5, C6, C8) are of synthetic interest. nih.gov

The synthesis of such analogs typically requires a divergent approach, starting from differently substituted phenols or other aromatic precursors. For instance, a 7-bromo analog would be synthesized via a route that employs a 4-bromophenol (B116583) derivative as the initial starting material. Chemoenzymatic methods using enzymes like haloperoxidases are also emerging as environmentally benign alternatives for halogenation reactions. nih.gov

| Analog Type | Potential Precursor | Significance |

| 7-Fluoro | 4-Fluorophenol derivative | Fluorine can improve metabolic stability and binding affinity. |

| 7-Bromo | 4-Bromophenol derivative | Bromine can be used as a handle for further cross-coupling reactions. |

| 6-Chloro | 3-Chlorophenol derivative | Alters the electronic and steric profile of the molecule. |

Substitutions on the Benzene Ring

Beyond halogenation, a wide variety of other functional groups can be introduced onto the aromatic ring to create novel derivatives. While direct electrophilic aromatic substitution is one possible route, modern cross-coupling reactions offer superior control and versatility for regioselective functionalization. researchgate.net

Palladium-mediated cross-coupling reactions are particularly powerful for this purpose. These methods typically involve converting a position on the ring into a reactive group (e.g., a bromide, iodide, or triflate) and then coupling it with a suitable partner. For example, a 7-chloro-5-bromo derivative could undergo Suzuki coupling with boronic acids, Stille coupling with organostannanes, or Buchwald-Hartwig amination with amines to install diverse substituents at the C5 position. researchgate.net Similar strategies have been successfully applied to the functionalization of related heterocycles like 7-chloroquinolines. durham.ac.uk

| Reaction Name | Reagents | Group Introduced |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, base | Alkyl, Aryl |

| Stille Coupling | R-Sn(Bu)₃, Pd catalyst | Alkyl, Aryl, Vinyl |

| Heck Coupling | Alkene, Pd catalyst, base | Alkene |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, base | Amino |

| Sonogashira Coupling | Alkyne, Pd/Cu catalyst, base | Alkyne |

Ring Expansion/Contraction and Fused Heterocycle Formation

Advanced structural modifications can be achieved by altering the core heterocyclic ring system. These transformations lead to fundamentally different molecular scaffolds.

Ring Expansion : The six-membered dihydropyran ring can be expanded to a seven-membered ring. For example, synthetic routes analogous to those used for 7-chloro-benzoazepines could be adapted, involving intramolecular cyclization of a suitable N-substituted 4-chlorophenyl precursor. google.com

Fused Heterocycles : An additional ring can be fused to the benzopyran framework. This is typically achieved by introducing reactive functional groups onto the pyran ring and inducing a subsequent cyclization. For instance, strategies similar to the reaction of 3-formylcoumarin derivatives with dinucleophiles can be envisioned to create fused pyrazole (B372694) or isoxazole (B147169) rings. orientjchem.org The synthesis of related heterocyclic systems like benzoxazines often involves the condensation of a phenol (B47542), an amine, and a formaldehyde (B43269) source, highlighting pathways to alternative ring systems. rasayanjournal.co.in

| Modification Type | Resulting Scaffold | General Strategy |

| Ring Expansion | Benzoxepine derivative | Intramolecular cyclization of an elongated side chain. |

| Fused Isoxazole | Chromeno[x,y-d]isoxazole | Cyclization of a β-dicarbonyl or α,β-unsaturated carbonyl derivative with hydroxylamine. orientjchem.org |

| Fused Pyrazole | Chromeno[x,y-d]pyrazole | Cyclization of a β-dicarbonyl or α,β-unsaturated carbonyl derivative with hydrazine. |

Investigation of Molecular Interactions and Structure Activity Relationships Sar

In Vitro Studies of Interaction with Biological Targets

The initial characterization of a compound's biological activity is typically performed in vitro to understand its direct effects on isolated biological components. For derivatives of the 3,4-dihydro-3-amino-2H-1-benzopyran scaffold, research has primarily focused on their affinity for specific receptors.

Receptor Binding Assays (e.g., Serotonin (B10506) Receptors)

The 3,4-dihydro-3-amino-2H-1-benzopyran nucleus is a key structural motif in ligands targeting serotonin (5-HT) receptors. probes-drugs.orgnottingham.ac.uk Structure-activity relationship (SAR) studies on this scaffold have been conducted to determine the structural requirements for high affinity and selectivity. probes-drugs.org

Research into a series of 5-substituted 3,4-dihydro-3-amino-2H-1-benzopyran derivatives has shown that these compounds can exhibit high affinity for both 5-HT1A and 5-HT7 receptors. researchgate.net The binding affinity, measured as the inhibition constant (Ki), indicates the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity.

In one study, various substituents were introduced at the 5-position of the benzopyran ring to explore their impact on receptor interaction. The results demonstrated that certain modifications could yield compounds with nanomolar and even sub-nanomolar affinity for the 5-HT1A receptor and high affinity for the 5-HT7 receptor. researchgate.net For instance, a derivative bearing a specific N-substituted side chain (compound 2b in the study) showed a Ki of 0.3 nM for the 5-HT1A receptor and 3.1 nM for the 5-HT7 receptor. researchgate.net These findings highlight the sensitivity of the serotonin receptors to the substitution pattern on the benzopyran ring system.

Table 1: In Vitro Binding Affinities (Ki, nM) of 5-Substituted 3,4-dihydro-3-amino-2H-1-benzopyran Derivatives at Serotonin Receptors. researchgate.net

| Compound Reference | Substituent at 5-Position | 5-HT1A Ki (nM) | 5-HT7 Ki (nM) |

|---|---|---|---|

| 2a | -CH=CH2 | 1.0 | 5.0 |

| 2b | -CH2CH3 | 0.3 | 3.1 |

| 2c | -C(=O)CH3 | 2.1 | 21 |

| 2d | -Ph | 1.3 | 13 |

Note: The data presented is for 5-substituted analogs and is used to illustrate the structure-activity relationships of the core 3,4-dihydro-3-amino-2H-1-benzopyran scaffold, to which 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine belongs. Specific binding data for the 7-chloro substituted compound was not available in the reviewed sources.

Enzyme Inhibition Profiling

No specific data on the enzyme inhibition profile of this compound was identified in the reviewed scientific literature.

Modulation of Cellular Signaling Pathways

No specific data regarding the modulation of cellular signaling pathways by this compound was identified in the reviewed scientific literature.

Mechanistic Exploration of Biological Activities (In Vitro)

The exploration of biological activities such as antimicrobial and anticancer effects in a laboratory setting provides crucial preliminary data on a compound's potential therapeutic value.

Antimicrobial Activity Studies

No specific studies detailing the antimicrobial activity of this compound were identified in the reviewed scientific literature.

Anticancer Activity in Cell Lines

No specific studies evaluating the anticancer activity of this compound in cell lines were identified in the reviewed scientific literature.

Antioxidant Properties and Mechanisms

The antioxidant potential of chroman derivatives, the core structure of this compound, is well-documented. These compounds primarily exert their antioxidant effects through the donation of a hydrogen atom from a hydroxyl group on the chroman ring to neutralize free radicals. nih.gov This action transforms the free radicals into more stable, less harmful molecules, thereby interrupting the oxidative chain reactions that can lead to cellular damage. The efficiency of this radical scavenging is a key determinant of their antioxidant capacity. mdpi.com

The primary mechanism of action for chromanol-type compounds involves the reduction of oxygen-centered radicals. mdpi.com The effectiveness of this process is governed by the kinetics of the primary antioxidative reaction, as well as subsequent reactions of the antioxidant-derived radicals. mdpi.com Studies on various chroman derivatives have employed techniques such as electron spin resonance (ESR) spectroscopy to identify the resulting antioxidant-derived radicals and stopped-flow photometry to assess the kinetics of the antioxidant reactions in different solvent environments, mimicking the varying polarities of biological membranes. mdpi.com

Furthermore, the antioxidant defense can involve several other mechanisms, including:

Inhibiting the production of free radicals. nih.gov

Transforming free radicals into less toxic compounds. nih.gov

Delaying the formation of secondary toxic active species. nih.gov

Interrupting chain propagation reactions (chain-breaking antioxidants). nih.gov

Chelating metal ions that can catalyze oxidative reactions. nih.gov

While direct experimental data on the antioxidant properties of this compound is not extensively available, the established antioxidant activity of the broader chroman class suggests its potential in mitigating oxidative stress.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. The following sections dissect the influence of key structural features on its molecular interactions.

Impact of Chiral Centers on Molecular Recognition

The presence of a chiral center at the C3 position of the benzopyran ring means that this compound can exist as two distinct stereoisomers (enantiomers). This stereochemistry is crucial for molecular recognition by biological targets such as receptors and enzymes, which are themselves chiral. The spatial arrangement of the amine group and other substituents determines the molecule's ability to fit into a specific binding site.

In related benzothiadiazine derivatives, the stereochemistry has been shown to be a critical determinant of biological activity. For instance, in studies of IDRA 21, a cognition-enhancing agent, only the (+)-enantiomer was found to be behaviorally active, highlighting the stereoselective nature of its interaction with its target, the AMPA receptor. This underscores the principle that different enantiomers of a chiral molecule can have significantly different pharmacological profiles.

Role of the 7-Chloro Substitution on Binding Affinity

The substitution of a chlorine atom at the C7 position of the benzopyran ring significantly influences the electronic properties of the molecule, which in turn can affect its binding affinity to biological targets. The chlorine atom is an electron-withdrawing group, which can alter the charge distribution across the aromatic ring.

Studies on chlorinated 6-chromanol derivatives have shown that the position and number of chlorine atoms impact their radical scavenging activity. nih.gov Substitution of a chlorine atom meta to the hydroxyl group was found to decrease antioxidant activity due to the electron-withdrawing inductive effect. nih.gov Conversely, positioning the chloro group ortho to the hydroxyl group maintained antioxidant activity, as the intermediate radical was stabilized by the electron-donating resonance effect of the chlorine. nih.gov While this compound lacks the hydroxyl group of these specific analogs, the electronic influence of the 7-chloro substituent is still expected to play a crucial role in modulating its interactions with biological targets. Research on other chroman derivatives has also indicated that compounds with a chloro substituent on the benzene (B151609) ring can display significant radical scavenging activity.

In the context of dithiocarbamic flavanones, another class of benzopyran derivatives, the presence of halogen substituents on the benzopyran ring has been found to induce better antioxidant properties. mdpi.com Specifically, dihalogenated flavanones exhibited superior free radical scavenging capabilities compared to their monohalogenated counterparts. mdpi.com

Influence of Amine Substituents on Biological Interaction

The primary amine group at the C3 position is a key functional group that can participate in various biological interactions, including hydrogen bonding and ionic interactions. The nature of the amine (primary, secondary, or tertiary) and the presence of substituents on the nitrogen atom can profoundly affect the molecule's biological activity.

In a study of 2-aminopropyl benzopyran derivatives, the nature of the amine group was found to be essential for their cytotoxic activity against cancer cell lines. nih.gov The study revealed the following trend in activity: tertiary amines > secondary amines > quaternary amine salts. nih.gov This suggests that the degree of substitution on the amine nitrogen plays a critical role in modulating biological interactions, potentially by altering the molecule's basicity, lipophilicity, and steric profile.

The table below summarizes the cytotoxic activity of different amine-substituted benzopyran derivatives, illustrating the structure-activity relationship.

| Compound Type | Relative Cytotoxic Activity |

| N-methylated derivatives (tertiary amines) | Highest |

| Secondary amine benzopyrans | High |

| Quaternary amine salts | Moderate |

| Free phenolic derivatives | Low |

This table is based on findings from a study on 2-aminopropyl benzopyran derivatives and illustrates the general trend of how amine substitution can affect biological activity. nih.gov

Topographical and Electronic Requirements for Interaction

The electronic requirements for interaction are governed by the distribution of electron density within the molecule. The electron-withdrawing nature of the 7-chloro substituent and the basic character of the 3-amine group create a specific electrostatic potential surface that influences how the molecule interacts with the binding pocket of a protein. For instance, the amine group can act as a hydrogen bond donor, while the oxygen atom in the pyran ring can act as a hydrogen bond acceptor.

Computational Approaches to SAR and Pharmacophore Modeling

Computational methods are invaluable tools for elucidating structure-activity relationships and for designing new molecules with desired biological activities. Molecular docking studies, for example, can predict the preferred binding orientation of a ligand within the active site of a receptor and estimate the binding affinity. Such studies have been used to understand the SAR of various benzopyran-based inhibitors.

Pharmacophore modeling is another powerful computational technique that identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings) required for biological activity. A pharmacophore model for a particular biological target can then be used to screen virtual libraries of compounds to identify new potential ligands.

While specific computational studies on this compound are not widely reported, the application of these methods to related chroman and benzopyran derivatives has provided valuable insights into their mechanisms of action and has guided the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are instrumental in correlating the chemical structure of compounds with their biological activity. For the benzopyran class of molecules, both 2D and 3D-QSAR approaches have been applied to understand the structural features governing their inhibitory potency against different biological targets.

Research on a series of benzopyranes and related compounds as inhibitors of the multidrug transporter P-glycoprotein has utilized 2D-QSAR models. These models revealed a linear correlation between the van der Waals surface area of hydrophobic atoms and the pharmacological activity, indicating that hydrophobicity is a key driver for P-gp inhibition within this series. nih.gov Further investigation using 3D-QSAR models based on GRID-independent molecular descriptors (GRIND) highlighted that the molecular shape of the P-gp inhibitors is an important structural prerequisite for high pharmacological activity. nih.gov

In a different therapeutic area, 3D-QSAR analyses have been performed on benzopyran derivatives as selective COX-2 inhibitors. These studies have been successful in identifying key amino acid residues within the COX-2 active site, such as Tyr-361 and Ser-516, that are important for the inhibitory interaction. researchgate.net Such findings are critical for designing new analogues with improved selectivity and potency.

| QSAR Study Type | Compound Class | Biological Target | Key Findings | Reference |

|---|---|---|---|---|

| 2D-QSAR | Benzopyranes | P-glycoprotein (P-gp) | Pharmacological activity shows a linear correlation with the van der Waals surface area of hydrophobic atoms. | nih.gov |

| 3D-QSAR (GRIND) | Benzopyrano[3,4b] tandfonline.comnih.govoxazines | P-glycoprotein (P-gp) | Molecular shape is a critical structural prerequisite for high inhibitory activity. | nih.gov |

| 3D-QSAR (Gaussian-based) | Benzopyrans | Cyclooxygenase-2 (COX-2) | Identified Tyr-361 and Ser-516 as important residues in the active site for inhibition. | researchgate.net |

Molecular Docking and Dynamics Simulations

Molecular docking simulations are a powerful tool for predicting the preferred orientation of a molecule when bound to a receptor, allowing for the characterization of binding interactions at an atomic level. This method has been applied to benzopyran-based compounds to understand their mechanism of action, particularly as inhibitors of the HIF-1 pathway. nih.gov

HIF-1 is a key transcription factor in cellular response to hypoxia and is implicated in tumor progression, making it an attractive target for cancer therapy. nih.gov Docking studies on sulfonamide analogs with a benzopyran core have been conducted to elucidate the SAR and improve potency against the HIF-1 pathway. nih.gov These computational models help to visualize how modifications to the benzopyran scaffold and its substituents affect binding affinity and interaction with key residues within the p300-HIF-1α complex, guiding the synthesis of more effective inhibitors. nih.gov

| Compound Class | Biological Target | Computational Method | Objective of Study | Reference |

|---|---|---|---|---|

| Benzopyran-based sulfonamides | HIF-1 pathway (p300-HIF-1α complex) | Molecular Docking | To examine the SAR, improve potency, and understand the binding mode of inhibitors. | nih.gov |

Pharmacophore Development and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These models serve as templates for virtual screening of compound libraries to discover new, structurally diverse molecules with the desired activity.

For inhibitors of the HIF-1 pathway, where some benzopyran derivatives have shown activity, ligand-based pharmacophore models have been developed. tandfonline.comnih.gov One such model identified key features for HIF-1 inhibition, comprising one hydrogen bond donor, one hydrogen bond acceptor, and one hydrophobic feature. tandfonline.comnih.gov This model was subsequently used for the virtual screening of chemical databases, leading to the identification of novel hits that could serve as potential inhibitors of HIF-1 dimerization. tandfonline.comnih.gov

In a separate context, a pharmacophore model was established for a diverse set of propafenone-type compounds, including benzopyranones, that act as multidrug resistance (MDR) modulators. This model was successfully used to screen the World Drug Index, retrieving several known MDR-modulators and thereby validating the model's predictive power for identifying new compounds with this activity profile. nih.gov

| Biological Target / Application | Basis of Model | Identified Pharmacophoric Features | Application | Reference |

|---|---|---|---|---|

| HIF-1 Inhibitors | Ligand-based | 1 Hydrogen Bond Donor, 1 Hydrogen Bond Acceptor, 1 Hydrophobic Feature | Virtual screening of ChemBridge database to identify new potential inhibitors. | tandfonline.comnih.gov |

| MDR-Modulators (P-glycoprotein) | Ligand-based (Propafenone-type compounds) | Not explicitly detailed in abstract | Virtual screening of the World Drug Index to identify novel MDR modulators. | nih.gov |

Advanced Applications and Future Research Directions

Role as a Chemical Probe in Biological Systems Research

While direct studies on 7-Chloro-3,4-dihydro-2H-1-benzopyran-3-amine as a chemical probe are not extensively documented, the inherent properties of the benzopyran scaffold and the reactivity of the primary amine suggest its potential in this capacity. The chroman moiety is a key structural feature in a variety of biologically active molecules. For instance, derivatives of 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine S,S-dioxide have been investigated for their effects on AMPA receptors, indicating that the chlorinated benzopyran-like core can interact with biological targets. nih.gov

The primary amine group on the this compound could be functionalized with reporter groups such as fluorophores or affinity tags. This would allow for the tracking of the molecule within biological systems, helping to elucidate its mechanism of action, identify binding partners, and visualize its distribution in cells and tissues. The development of such probes would be a valuable direction for future research, enabling a deeper understanding of the biological roles of this class of compounds.

Utility as a Precursor or Building Block in Organic Synthesis

The this compound molecule is a valuable precursor and building block in organic synthesis due to the presence of a reactive primary amine and a modifiable aromatic ring. The dihydro-2H-pyran moiety is a common structural fragment in many natural products and biologically active compounds. beilstein-journals.org The synthesis of various benzopyran derivatives highlights the versatility of this scaffold. For example, methods for the synthesis of 3,4-dihydro-2H-pyran-4-carboxamides have been developed, showcasing the chemical tractability of the pyran ring. beilstein-journals.org

The primary amine of this compound can undergo a wide range of chemical transformations, including N-acylation, N-alkylation, and condensation reactions to form imines and enamines. These reactions allow for the introduction of diverse functional groups and the construction of more complex molecular architectures. For instance, the synthesis of hybrid molecules containing a 7-chloro-4-aminoquinoline nucleus demonstrates how a chloro-substituted aromatic amine can be a key starting material for the generation of pharmacologically active compounds. nih.gov

The chlorinated benzene (B151609) ring offers further opportunities for synthetic elaboration through cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the introduction of various substituents at the 7-position. This synthetic flexibility makes this compound a promising starting material for the generation of libraries of novel compounds for drug discovery and other applications.

Development of Analytical Methods Based on the Amine Functionality

The primary amine group in this compound is a key functional handle for the development of various analytical methods for its detection and quantification.

Due to the absence of a strong chromophore or fluorophore in its native structure, derivatization of the primary amine is a common strategy to enable sensitive spectrophotometric and spectrofluorimetric analysis. A variety of derivatizing agents can react with the amine to produce colored or fluorescent products.

Table 1: Common Derivatizing Agents for Primary Amines

| Derivatizing Agent | Resulting Derivative | Detection Method |

|---|---|---|

| 2,4-Dinitrofluorobenzene (DNFB) | Dinitrophenyl (DNP) derivative | Spectrophotometry |

| Dansyl chloride | Dansyl derivative | Spectrofluorimetry |

| o-Phthalaldehyde (OPA) | Isoindole derivative | Spectrofluorimetry |

| Fluorescamine | Fluorescent pyrrolinone | Spectrofluorimetry |

The choice of derivatizing agent depends on the desired sensitivity, selectivity, and the analytical instrumentation available. The reaction conditions, such as pH, temperature, and reaction time, need to be optimized to ensure complete and reproducible derivatization.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation and quantification of this compound. Due to its chiral center at the C3 position, the separation of its enantiomers is of significant interest, as different enantiomers can exhibit distinct biological activities.

Chiral HPLC is the method of choice for enantiomeric separation. This can be achieved using either a chiral stationary phase (CSP) or a chiral derivatizing agent. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of chiral compounds, including amines. For instance, the enantiomers of a related compound, 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide, were successfully resolved using a cellulose-based CSP. nih.gov The separation was achieved under both normal- and reversed-phase conditions. nih.gov

Table 2: Example of Chiral HPLC Conditions for a Related Compound

| Parameter | Condition |

|---|---|

| Compound | (+/-)-7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide |

| Column | Chiralcel OD (cellulose tris-3,5-dimethylphenylcarbamate) |

| Mobile Phase (Normal Phase) | n-hexane:2-propanol (70:30, v/v) |

| Mobile Phase (Reversed Phase) | water:acetonitrile (60:40, v/v) |

| Detection | UV |

Alternatively, derivatization with a chiral reagent can form diastereomers that can be separated on a standard achiral column. However, the use of CSPs is often preferred as it avoids the introduction of an additional chemical step.

Exploration of Novel Reaction Pathways and Catalytic Applications

The reactivity of the amine and the benzopyran core of this compound opens avenues for exploring novel reaction pathways. The amine group can participate in various C-N bond-forming reactions, and its nucleophilicity can be modulated to control reaction outcomes. For instance, the development of new synthetic strategies for dihydroquinazolines often involves the selective N-acylation and N-alkylation of aminobenzylamines, highlighting the controlled reactivity of amine groups in heterocyclic synthesis.

The benzopyran scaffold itself can be subject to various transformations. The synthesis of pyrazolo-1,2-benzothiazine acetamides from a benzothiazine scaffold demonstrates how a heterocyclic core can be elaborated to create multifunctional molecules. beilstein-journals.org Similar strategies could be applied to the benzopyran ring of this compound.

Furthermore, the chiral nature of this compound suggests its potential use as a chiral ligand or catalyst in asymmetric synthesis. The amine group could be functionalized to coordinate with metal centers, creating chiral catalysts for a variety of transformations, such as asymmetric reductions, oxidations, or C-C bond-forming reactions. The development of such catalytic systems would be a significant contribution to the field of organic chemistry.

Integration into Diverse Molecular Architectures for Functional Materials Science

The incorporation of chromane (B1220400) derivatives into larger molecular architectures is a promising area of research in functional materials science. The benzopyran nucleus is a privileged structure that can impart desirable photophysical or electronic properties to a material. For example, coumarin (B35378) derivatives, which are structurally related to benzopyrans, are well-known for their fluorescence and are used in a variety of applications, including as fluorescent probes and in organic light-emitting diodes (OLEDs).

The this compound could be integrated into polymers or other macromolecular structures. The primary amine provides a convenient point of attachment for polymerization or for grafting onto existing polymer backbones. The resulting materials could exhibit interesting properties, such as enhanced thermal stability, specific optical responses, or the ability to bind to certain analytes. The chloro-substituent on the aromatic ring can also influence the electronic properties of the molecule and, consequently, the properties of the resulting material. Future research could focus on the synthesis and characterization of such novel materials and the exploration of their potential applications in areas like sensing, electronics, and photonics.

Emerging Research Frontiers for Dihydrobenzopyran-3-amine Scaffolds

The dihydrobenzopyran-3-amine scaffold is a privileged structure in medicinal chemistry, demonstrating significant versatility and potential for the development of novel therapeutic agents. Its unique three-dimensional shape allows for precise interactions with a variety of biological targets. Emerging research continues to uncover new applications for this scaffold, pushing the boundaries of its therapeutic potential in diverse disease areas, including neuropharmacology and oncology.

Neuropharmacological Applications: Targeting Serotonin (B10506) Receptors

A significant area of emerging research for dihydrobenzopyran-3-amine derivatives is in the field of neuropharmacology, particularly in the design of ligands for serotonin (5-HT) receptors. nih.govnih.gov A new series of 3,4-dihydro-3-amino-2H-1-benzopyran derivatives bearing various substituents at the 5-position have been synthesized and evaluated for their interaction with serotoninergic receptors. nih.gov

Several of these novel compounds demonstrated high affinity for both 5-HT1A and 5-HT7 receptors. nih.gov These receptors are implicated in the pathophysiology of various central nervous system disorders, including anxiety, depression, and sleep disorders. The development of ligands that can selectively modulate these receptors is a key goal for creating more effective and targeted therapies.

One compound, in particular, exhibited exceptionally high affinity, with a Ki value of 0.3 nM for the 5-HT1A receptor and 3.1 nM for the 5-HT7 receptor. nih.gov This dual-target affinity is a promising characteristic, as simultaneous modulation of both these receptors may offer synergistic therapeutic effects. The anxiolytic potential of this lead compound was subsequently evaluated, highlighting the therapeutic promise of this chemical series. nih.gov

Table 1: In Vitro Binding Affinities of a Lead Dihydrobenzopyran-3-amine Derivative

| Receptor | Binding Affinity (Ki, nM) |

|---|---|

| 5-HT1A | 0.3 |